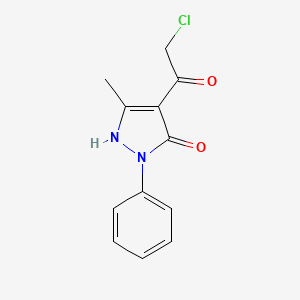

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)ethanone

Description

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS: Not explicitly provided) is a pyrazole-based chlorinated ethanone derivative. Its structure features a 5-hydroxy-3-methyl-1-phenyl-pyrazole core linked to a chloroacetyl group. This compound serves as a critical intermediate in synthesizing bioactive heterocycles, particularly antimicrobial and antifungal agents.

Synthesis:

The compound is typically synthesized by reacting 5-pyrazolone derivatives (e.g., 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4(5H)-one) with chloroacetyl chloride in a basic dioxane solution under reflux conditions .

Properties

CAS No. |

37703-60-9 |

|---|---|

Molecular Formula |

C12H11ClN2O2 |

Molecular Weight |

250.68 g/mol |

IUPAC Name |

4-(2-chloroacetyl)-5-methyl-2-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C12H11ClN2O2/c1-8-11(10(16)7-13)12(17)15(14-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3 |

InChI Key |

LVSFKHRPDJUKLG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclocondensation of 1,3-dicarbonyl compounds with phenylhydrazine to form the pyrazole structure . The reaction typically requires a catalyst, such as iodine, and is carried out under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorine Atom

The chloro group undergoes nucleophilic displacement with nitrogen- and oxygen-based nucleophiles, forming derivatives with enhanced bioactivity:

Example reaction with 4-methoxyaniline :

-

Outcome : Derivatives show improved antibacterial and anticonvulsant activity compared to the parent compound .

Other nucleophiles :

| Nucleophile | Product Class | Application |

|---|---|---|

| Hydrazines | Hydrazones | Anticonvulsant agents |

| Thiols | Thioethers | Chelating ligands |

| Alkoxides | Ethers | Intermediate for heterocycles |

Condensation Reactions

The ketone group participates in condensation with aldehydes and amines to form heterocyclic systems:

Claisen-Schmidt condensation (e.g., with 4-azidobenzaldehyde):

Knorr pyrazole synthesis :

Reaction with hydrazines yields fused pyrazolo[3,4-b]pyridines under acidic conditions (acetic acid, 110°C) .

Cyclization Reactions

Intramolecular cyclization forms complex heterocycles:

Formation of 1,3-diazabicyclo[3.1.0]hex-3-ene :

Coordination Chemistry and Chelation

The compound acts as a polydentate ligand for transition metals:

| Metal Ion | Coordination Site | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Pyrazolone O, carbonyl O | Square-planar geometry | Extraction of copper ions |

| Fe(III) | Hydroxyl O, chloro Cl | Octahedral complexes | Catalytic oxidation |

Key reaction :

-

Conditions : Methanol/water (1:1), pH 7–8.

Functional Group Interconversion

Reduction of the carbonyl group :

Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, altering solubility and bioactivity.

Oxidation of the hydroxyl group :

MnO₂ in acetone oxidizes the pyrazolone hydroxyl to a ketone, forming 2-chloro-1-(3-methyl-1-phenyl-1H-pyrazol-4,5-dione)ethanone.

Heterocyclic Ring Expansion

Reaction with diketones (e.g., dimedone) under acid catalysis yields tricyclic pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones :

Reaction Optimization Insights

-

Solvent effects : Polar aprotic solvents (DMF, THF) improve substitution yields, while ethanol favors condensations .

-

Temperature : Cyclization requires prolonged heating (≥48 hours), whereas microwave methods reduce time to 25–30 minutes .

-

Catalysts : Brønsted acids (e.g., AcOH) accelerate heterocycle formation by stabilizing transition states .

This systematic analysis demonstrates the compound’s versatility as a scaffold for synthesizing bioactive molecules and functional materials.

Scientific Research Applications

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Pyrazole-Ethanone Derivatives

Table 1: Structural and Functional Comparison of Chlorinated Pyrazole Derivatives

Key Observations :

- The presence of a 5-hydroxy group in the target compound enhances its reactivity as a synthetic precursor for fused heterocycles compared to non-hydroxylated analogs .

- Diazenyl substituents (e.g., in compound 22) improve broad-spectrum antimicrobial activity but reduce solubility compared to the hydroxy-containing parent compound .

Pyrazole-Indanone and Benzimidazole Hybrids

Table 2: Bioactivity of Pyrazole Hybrids

Comparison Insights :

- Compound 10 (a benzimidazole hybrid) shows superior Gram-positive bacterial inhibition compared to the parent compound, likely due to enhanced π-π stacking interactions from the benzimidazole moiety .

- Pyrazole-indanone hybrids prioritize cytotoxic activity over antimicrobial effects, highlighting the role of the indanone scaffold in targeting cancer cells .

Substituent Effects on Antimicrobial Activity

Table 3: Impact of Substituents on Bioactivity

Critical Analysis :

- Hydroxy groups improve solubility but may reduce membrane permeability, necessitating structural modifications (e.g., diazenyl or halogenated groups) for optimal activity .

- Chlorine atoms in the ethanone moiety (common in all compounds) contribute to electrophilic reactivity, facilitating nucleophilic substitutions in derivative synthesis .

Biological Activity

2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H11ClN2O3, with a molecular weight of 266.69 g/mol. The compound features a chloro group, a hydroxyl group, and a pyrazole ring, which contribute to its reactivity and biological properties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of this compound against various bacterial and fungal strains.

Synthesis and Screening

The synthesis of this compound has been explored in the context of developing new antimicrobial agents. A study reported that this compound was synthesized alongside other pyrazole derivatives and screened for antibacterial activity against both Gram-positive (e.g., Bacillus subtilis, Bacillus thuringiensis) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), as well as antifungal activity against Fusarium oxysporum and Botrytis fabae .

Table 1: Antimicrobial Activity Results

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Bacillus subtilis | 3.125 μg/mL |

| Bacillus thuringiensis | 6.25 μg/mL | |

| Escherichia coli | Not tested | |

| Pseudomonas aeruginosa | Not tested | |

| Fusarium oxysporum | Not tested | |

| Botrytis fabae | 6.25 μg/mL |

This table illustrates the effectiveness of the compound compared to established antibiotics like chloramphenicol, highlighting its potential as a viable antimicrobial agent.

The mechanism by which this compound exerts its antimicrobial effects may involve inhibition of protein synthesis and disruption of nucleic acid production pathways . The presence of the pyrazole moiety is believed to play a crucial role in these interactions.

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has shown potential anti-inflammatory effects. Pyrazole derivatives are often investigated for their ability to modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators .

Case Studies

A case study involving the application of pyrazole derivatives in treating infections highlighted the effectiveness of compounds similar to this compound in reducing biofilm formation by pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. This study found that certain derivatives inhibited biofilm formation significantly at low concentrations, suggesting that they could be developed into therapeutic agents for chronic infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-hydroxy-3-methyl-1-phenyl-1H-pyrazole with 2-chloroacetyl chloride under controlled alkaline conditions (e.g., NaOH in dichloromethane/water biphasic systems). Temperature control (0–5°C) is critical to minimize side reactions like hydrolysis of the chloroacetyl group . Purification typically employs recrystallization from ethanol or column chromatography with silica gel and ethyl acetate/hexane gradients. Yield optimization requires stoichiometric balancing of reagents and inert atmosphere use to prevent oxidation of the hydroxyl group .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation combines spectroscopic and crystallographic techniques:

- 1H/13C NMR : Key signals include the pyrazole C-H protons (δ 6.5–7.5 ppm), the ethanone carbonyl (δ ~190 ppm in 13C), and the hydroxyl proton (broad signal at δ ~10–12 ppm, exchangeable with D2O) .

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL for refinement) resolves bond lengths and angles, confirming the chloroethanone substituent’s position and intramolecular hydrogen bonding between the hydroxyl and carbonyl groups .

Q. What analytical methods are recommended for purity assessment?

- Methodological Answer : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) is standard. Purity ≥95% is typically required for biological testing. Complementary techniques include elemental analysis (C, H, N, Cl) and mass spectrometry (EI-MS or ESI-MS) to detect residual solvents or byproducts .

Advanced Research Questions

Q. How does the chloroethanone moiety influence reactivity in subsequent heterocyclic syntheses?

- Methodological Answer : The chloroethanone group acts as an electrophilic site for nucleophilic substitution or cyclocondensation. For example, it reacts with hydrazines to form pyrazoline derivatives under reflux in acetic acid, with reaction progress monitored via TLC. The chlorine atom’s leaving-group ability is enhanced by electron-withdrawing effects from the carbonyl, enabling efficient alkylation of amines or thiols in biphasic systems (e.g., acetone/K2CO3) .

Q. What strategies mitigate conflicting crystallographic data when resolving hydrogen-bonding networks in this compound?

- Methodological Answer : Discrepancies in hydrogen-bonding patterns (e.g., O–H···O vs. C–H···O interactions) arise from solvent effects or polymorphism. To resolve this:

- Use low-temperature (100 K) crystallography to reduce thermal motion artifacts.

- Apply Hirshfeld surface analysis (via CrystalExplorer) to quantify intermolecular interactions.

- Validate results against density functional theory (DFT)-optimized geometries .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

- Methodological Answer : Variability in antimicrobial assays (e.g., MIC values) often stems from differences in:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.